molecular formula C18H14N2O3S B2774702 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-11-4

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2774702
CAS No.: 864938-11-4
M. Wt: 338.38
InChI Key: CREIBJMSNAGKNS-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide ( 864938-11-4) is a high-purity benzothiazole-based research chemical with a molecular formula of C18H14N2O3S and a molecular weight of 338.38 g/mol . This compound is supplied with a minimum purity of 95% and is intended for research applications only . Benzothiazole derivatives represent a significant class of heterocyclic compounds known for their diverse pharmacological profiles and are extensively utilized in medicinal chemistry and drug discovery research . Recent scientific investigations into structurally related benzothiazole-phenyl analogs have highlighted their potential as multitarget-directed ligands, demonstrating potent dual inhibitory activity against key enzymatic targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The concurrent inhibition of sEH and FAAH represents a promising polypharmacological approach for therapeutic development, particularly in the management of pain and inflammation, without the side effects associated with traditional analgesics like opioids . Researchers will find this compound valuable for exploring novel pathways in enzymology, investigating polypharmacology, and advancing the development of new therapeutic agents. The structure features a benzothiazole core linked to a 5,6-dihydro-1,4-dioxine carboxamide group, offering a unique scaffold for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-17(15-11-22-9-10-23-15)19-13-6-2-1-5-12(13)18-20-14-7-3-4-8-16(14)24-18/h1-8,11H,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREIBJMSNAGKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzothiazole moiety participates in nucleophilic substitution at the C2 position due to the electron-withdrawing effects of the sulfur and nitrogen atoms. Common reagents and outcomes include:

Reaction Type Reagents/Conditions Products Source
Amination Hydrazine, DMF, 80°C2-Aminobenzothiazole derivatives
Halogenation SOCl₂/PCl₅, reflux2-Chloro or 2-bromo substituted analogs
Thiol Substitution Thiourea, EtOH/H₂O2-Mercaptobenzothiazole intermediates

For example, treatment with thiourea in ethanol yields thiolated derivatives, which are precursors for further functionalization (e.g., coupling with alkyl halides) .

Oxidation Reactions

The dihydrodioxine ring undergoes oxidation to form dioxane derivatives, while the benzothiazole sulfur can be oxidized to sulfoxides or sulfones:

Reaction Site Oxidizing Agents Products Source
Dihydrodioxine Ring H₂O₂/AcOH, 50°C1,4-Dioxane-2-carboxamide derivatives
Benzothiazole Sulfur mCPBA (meta-chloroperbenzoic acid)Sulfoxide or sulfone derivatives

Oxidation of the sulfur atom is stereoselective, producing sulfoxides as major intermediates under mild conditions .

Cyclization and Ring-Opening Reactions

The carboxamide group facilitates cyclization with electrophilic reagents:

Reaction Type Reagents/Conditions Products Source
Intramolecular Cyclization PPA (polyphosphoric acid), 120–150°CQuinazolinone or triazoloquinazoline fused systems
Ring-Opening NaOH/EtOH, refluxDeprotected amine intermediates

For instance, heating with polyphosphoric acid induces cyclization to form tricyclic systems, enhancing biological activity .

Reduction Reactions

Selective reduction of the carboxamide group or dihydrodioxine ring is achievable:

Target Group Reducing Agents Products Source
Carboxamide LiAlH₄, THF, 0°C → RTAmine derivatives
Dihydrodioxine H₂, Pd/C, EtOHTetrahydrofuran analogs

Reduction with LiAlH₄ converts the carboxamide to a primary amine, enabling further alkylation or acylation .

Cross-Coupling Reactions

The phenyl ring attached to benzothiazole participates in palladium-catalyzed couplings:

Reaction Type Catalysts/Reagents Products Source
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMEBiaryl or heteroaryl analogs
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl or N-heteroaryl derivatives

These reactions are critical for introducing functional groups (e.g., NO₂, NH₂) to modulate electronic properties .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Source
Acidic Hydrolysis HCl (6N), refluxCarboxylic acid derivatives
Basic Hydrolysis NaOH (2M), EtOH/H₂OSodium carboxylate salts

Resulting carboxylic acids are intermediates for esterification or peptide coupling .

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions exhibit enhanced pharmacological profiles:

  • Anticancer Activity : Triazoloquinazoline derivatives (from cyclization) show IC₅₀ values of 36 nM against VEGFR-2 .

  • Antimicrobial Effects : Thiolated analogs inhibit Mycobacterium tuberculosis by targeting DprE1 .

Scientific Research Applications

Structural Characteristics

The compound features a unique molecular structure that combines several functional groups:

  • Benzothiazole moiety : Known for various pharmacological effects, including antimicrobial and anticancer properties.
  • Dihydrodioxine structure : Enhances stability and biological interactions.
  • Carboxamide group : Contributes to solubility and reactivity.

The molecular formula is C18H14N2O3SC_{18}H_{14}N_{2}O_{3}S with a molecular weight of approximately 338.38 g/mol.

Antimicrobial Properties

One of the most notable applications of N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is its potential as an anti-tubercular agent . Research indicates that this compound effectively inhibits the enzyme DprE1 , which is crucial for the biosynthesis of the bacterial cell wall in Mycobacterium tuberculosis. By disrupting this process, the compound leads to bacterial cell death, making it a promising candidate for tuberculosis treatment .

Anticancer Applications

The compound also shows promise in cancer research. Its structural characteristics suggest potential interactions with various cellular targets involved in tumor growth and proliferation. For instance:

  • Inhibition of Kinases : Preliminary studies indicate that derivatives of benzothiazole compounds can inhibit certain kinases associated with cancer progression .
  • Targeting IKZF Proteins : Related compounds have been explored for their ability to modulate IKZF protein levels, which are implicated in several cancers including non-small cell lung cancer and triple-negative breast cancer .

Case Study 1: Anti-Tubercular Efficacy

A study focused on the synthesis and evaluation of this compound highlighted its effectiveness against Mycobacterium tuberculosis. The compound was shown to exhibit significant inhibitory activity against DprE1 at low micromolar concentrations. This suggests not only its potential as a therapeutic agent but also underscores the need for further exploration into its mechanism of action at the molecular level .

Case Study 2: Anticancer Potential

Another research effort investigated the anticancer properties of benzothiazole derivatives, including this compound. The findings indicated that these compounds could induce apoptosis in cancer cells through multiple pathways. The study emphasized the need for further testing to determine specific targets and pathways affected by this compound .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole + Dihydrodioxine + CarboxamideAntimicrobial (anti-tubercular), anticancer
5-Bromo-N-(benzo[d]thiazol-2-yl)benzamideBenzothiazole structureAntitumor activity
N-(benzo[d]thiazol-2-yl)-4-methylbenzamideBenzothiazole + Amide groupAnti-inflammatory effects

Mechanism of Action

Comparison with Similar Compounds

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

This compound stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines a benzothiazole moiety with a dihydrodioxine carboxamide group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H14N2O3S\text{C}_{18}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

This compound is characterized by:

  • Benzothiazole moiety : Known for contributing to various biological activities.
  • Dihydrodioxine structure : Implicated in enhancing biological efficacy.

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of the DprE1 enzyme in Mycobacterium tuberculosis. This enzyme is crucial for cell wall biosynthesis. By inhibiting DprE1, the compound disrupts the cell wall integrity of the bacterium, leading to cell death. This mechanism highlights its potential as an anti-tubercular agent .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, particularly those resistant to conventional antibiotics.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity. Studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Inhibition of DprE1 : A study demonstrated that the compound effectively inhibits DprE1 with a reported IC50 value indicating strong potency against M. tuberculosis .
  • Antibacterial Activity : In vitro assays revealed that this compound exhibits broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Activity : Another study evaluated its effects on inflammatory markers in cell cultures and found significant reductions in TNF-alpha and IL-6 levels upon treatment with the compound .

Comparative Analysis

To better understand the unique properties of this compound compared to other benzothiazole derivatives, a comparative table is provided below:

Compound NameStructural FeaturesBiological Activity
This compoundBenzothiazole + DihydrodioxineAntimicrobial & Anti-inflammatory
BenzothiazoleBenzothiazole moietyAntimicrobial
5-Bromo-N-(benzo[d]thiazol-2-yl)benzamideSimilar benzothiazole structureAntitumor activity
N-(benzo[d]thiazol-2-yl)-4-methylbenzamideContains benzothiazole and amide groupAnti-inflammatory effects

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